molecular formula C15H14Cl2N4O2 B2515280 N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide CAS No. 2418721-89-6

N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B2515280
CAS RN: 2418721-89-6
M. Wt: 353.2
InChI Key: ZUWKLHDZHIJTAB-UHFFFAOYSA-N
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Description

N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of anxiolytic drugs. It has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders.

Mechanism of Action

The exact mechanism of action of N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and sedative effects. N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 has also been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 has been shown to have anxiolytic, sedative, and antidepressant effects in animal models. It has also been shown to increase the levels of neurotrophic factors, such as BDNF, which are involved in the regulation of mood and anxiety. In addition, N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 has been shown to have anticonvulsant and muscle relaxant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise modulation of the GABAergic system, which is involved in the regulation of mood and anxiety. However, one of the limitations of using N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for the study of N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441. One area of research is the potential use of N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 in the treatment of PTSD and OCD. Another area of research is the identification of the specific subunits of the GABAA receptor that are modulated by N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441. This could lead to the development of more selective compounds with fewer side effects. Finally, the development of new formulations of N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 with improved solubility could allow for more widespread use in experimental paradigms.

Synthesis Methods

N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 can be synthesized by reacting 3,4-dichlorophenylacetonitrile with 3-methyl-5-(2-oxo-1,3-oxazolidin-3-yl)-1,2,4-oxadiazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to yield the final product, N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441.

Scientific Research Applications

N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in animal models of anxiety, including the elevated plus maze and the light/dark box test. It has also been shown to have antidepressant effects in animal models of depression, including the forced swim test and the tail suspension test. In addition, N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide 38-3441 has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD).

properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2/c1-9-19-15(23-21-9)4-2-3-14(22)20-13(8-18)10-5-6-11(16)12(17)7-10/h5-7,13H,2-4H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKLHDZHIJTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide

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